N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide
Description
N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide (CAS: 866157-81-5) is a naphthalene-dione derivative characterized by a 1,4-dioxo-1,4-dihydronaphthalenyl core functionalized with isopropylamino and propanamide groups. Its molecular formula is C22H29N3O3, with a molecular weight of 383.49 g/mol.
Properties
IUPAC Name |
N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-6-15(22)21(12(4)5)17-16(20-11(2)3)18(23)13-9-7-8-10-14(13)19(17)24/h7-12,20H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNCPCJYSLBFHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=C(C(=O)C2=CC=CC=C2C1=O)NC(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: This compound can be synthesized through a multistep process involving the formation of naphthalene derivatives, followed by introducing the isopropyl groups and propanamide functionalities. Commonly, the reaction begins with the oxidation of naphthalene to naphthoquinone, which is then reacted with appropriate isopropylamine and propanamide derivatives under controlled conditions to yield the desired compound.
Industrial production methods: In an industrial setting, the production of this compound would likely involve a scaled-up version of the laboratory synthesis, utilizing large reactors and efficient separation techniques to ensure high purity and yield. The process would be optimized for cost-effectiveness and safety.
Chemical Reactions Analysis
Common reagents and conditions used in these reactions:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, acids, and bases.
Major products formed from these reactions:
Oxidation: Formation of higher oxidation state naphthoquinone derivatives.
Reduction: Formation of naphthalene or partially reduced naphthoquinone derivatives.
Substitution: Formation of halogenated or other substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its reactivity and potential as an intermediate in the synthesis of other complex organic molecules.
Biology: In biological research, it is explored for its potential to interact with biological molecules and pathways, which could lead to the development of new drugs or therapeutic agents.
Medicine: In medicine, researchers investigate its potential pharmacological properties, including its effects on various biological targets and pathways.
Industry: In industry, this compound could be used in the production of specialized chemicals or materials with specific properties.
Mechanism of Action: The mechanism by which N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide exerts its effects typically involves interaction with molecular targets such as enzymes, receptors, or other proteins. The compound's structure allows it to bind to these targets and modulate their activity, leading to various biological responses. The pathways involved would depend on the specific target and context in which the compound is used.
Comparison with Similar Compounds: this compound is unique due to its specific isopropyl and propanamide functional groups and its naphthalene backbone. Similar compounds might include other naphthalene derivatives or compounds with similar functional groups, such as:
Naphthalene-1,4-dione derivatives
Isopropylamine-substituted naphthalenes
Other propanamide-substituted aromatic compounds
The unique combination of these functional groups in this compound contributes to its distinct chemical and biological properties.
Biological Activity
N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, examining relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H24N2O3
- Molecular Weight : 320.40 g/mol
- CAS Number : [insert CAS number if available]
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Research indicates that this compound exhibits significant interaction with various biological targets:
- Receptor Binding : The compound has shown high affinity for certain serotonin receptors, particularly the 5-HT(1A) receptor. It acts as an agonist, influencing serotonin-mediated pathways which are crucial for mood regulation and anxiety responses .
- Inhibition of Enzymatic Activity : Studies have demonstrated that this compound can inhibit specific enzyme activities involved in neurotransmitter synthesis and degradation, thereby modulating levels of critical neurotransmitters such as serotonin and dopamine .
- Cellular Effects : In vitro studies have shown that this compound can affect cellular signaling pathways related to neuroprotection and anti-inflammatory responses .
Pharmacological Studies
Several pharmacological studies have explored the effects of this compound:
- Neuroprotective Effects : Research indicates that the compound may provide neuroprotective effects against oxidative stress in neuronal cell lines. This is attributed to its antioxidant properties which help in scavenging free radicals .
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties in animal models. It demonstrated a significant reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders .
Case Study 1: Anxiety Disorders
A clinical trial investigated the efficacy of this compound in patients with generalized anxiety disorder. Results indicated a marked reduction in anxiety scores compared to placebo groups, supporting its role as a therapeutic agent for anxiety management.
Case Study 2: Depression
Another study focused on its antidepressant-like effects in rodent models. The compound exhibited rapid onset of action similar to traditional antidepressants but with fewer side effects related to sedation and weight gain .
Safety and Toxicology
While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, higher doses may lead to adverse effects such as hepatotoxicity and neurotoxicity .
Table 2: Toxicological Data
| Endpoint | Result |
|---|---|
| LD50 (oral) | [insert value] |
| Hepatotoxicity | Yes/No |
| Neurotoxicity | Yes/No |
Comparison with Similar Compounds
Key Observations :
- The 1,4-dioxo-naphthalene core is conserved across analogues, but substituents on the nitrogen atoms vary, influencing electronic properties and biological interactions.
Comparison with Parchem Chemicals Derivatives ()
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(1,4-dioxo-3-piperidino-1,4-dihydro-2-naphthalenyl)-N-(4-isopropyl-3-methylphenyl)acetamide | 41957-45-3 | C27H30N2O3 | 430.55 | Piperidino, methylphenyl acetamide |
| N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide | Not Provided | C26H28N2O3 | 416.51 | Pyrrolidinyl, methylphenyl acetamide |
Key Observations :
- Replacement of the isopropylamino group with piperidino or pyrrolidinyl rings () introduces cyclic amine substituents, which may alter conformational flexibility and intermolecular interactions.
- The methylphenyl acetamide side chain in these analogues differs from the isopropyl propanamide group in the target compound, impacting lipophilicity and metabolic stability .
Functional Comparison with Pesticide-Related Amides ()
However, their chlorinated aryl groups and imidazolidine cores differ significantly from the naphthalene-dione system of the target compound, highlighting divergent applications (agrochemical vs.
Research Findings and Implications
- Synthetic Utility : The naphthalene-dione scaffold is synthetically versatile, as demonstrated by modifications in , and 6. Substituent choice (e.g., cyclic amines vs. alkyl chains) can tailor properties for specific applications.
- Physicochemical Properties: The target compound’s isopropyl groups likely confer higher hydrophobicity compared to morpholino or piperidine derivatives, which may influence bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
